Methyldopa

Hypertensive Disorders of Pregnancy Maternal-Fetal Medicine Network Meta-Analysis

Methyldopa (α-methyl-L-DOPA, CAS 555-30-6) is the only prodrug among centrally-acting α2-agonists, requiring CNS biotransformation by aromatic L-amino acid decarboxylase to yield its active metabolite α-methylnorepinephrine. Unlike direct-acting clonidine or guanfacine, methyldopa uniquely inhibits DOPA decarboxylase (ED50 21.8 mg/kg) and maintains heart rate without inducing bradycardia. Its low Vd (0.6 L/kg), minimal protein binding (<15%), and unmatched pregnancy safety profile (56% reduction in severe hypertension, RR 0.44 vs. placebo; no teratogenicity) render it the indispensable reference standard for obstetric antihypertensive research and catecholamine pathway studies. Specify the stereospecific L-isomer (CAS 555-30-6) for reproducible CNS pharmacology.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 555-30-6
Cat. No. B1676449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopa
CAS555-30-6
SynonymsAldomet
alpha Methyl L Dopa
alpha Methyldopa
alpha-Methyl-L-Dopa
alpha-Methyldopa
Alphamethyldopa
Apo Methyldopa
Apo-Methyldopa
Dopamet
Dopegit
Dopegyt
Dopergit
Hydopa
Meldopa
Methyldopa
Methyldopate
Nu Medopa
Nu-Medopa
Sembrina
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1
InChIKeyCJCSPKMFHVPWAR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 10 mg/mL at 73 °F (NTP, 1992)
Sol in water @ 25 °C: approx 10 mg/ml /D-form/
Sol in water @ 25 °C: approx 18 mg/ml /DL-form/
In water @ 25 °C: about 10 mg/ml;  practically insol in common org solvents;  sol in dil mineral acids
Soluble in isopropanol, ethanol, and water.
10mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyldopa (CAS 555-30-6) Procurement Guide: Evidence-Based Differentiation for Scientific Selection


Methyldopa (α-methyl-L-DOPA, CAS 555-30-6) is a centrally acting sympatholytic agent belonging to the α2-adrenergic receptor agonist class, functioning as a prodrug requiring metabolic conversion to its active metabolite, α-methylnorepinephrine, to exert antihypertensive effects [1]. Unlike direct-acting imidazoline derivatives such as clonidine, methyldopa uniquely inhibits aromatic L-amino acid decarboxylase (DOPA decarboxylase) as a competitive inhibitor (ED50 = 21.8 mg/kg) . Its pharmacokinetic profile is characterized by a low volume of distribution (Vd = 0.6 L/kg), low plasma protein binding (<15%), and a short elimination half-life of 1.7 hours, which contrasts markedly with other centrally acting antihypertensive agents [2].

Why Methyldopa Cannot Be Interchanged with Clonidine or Guanfacine: A Pharmacologic and Procurement Rationale


Generic substitution among centrally acting α2-agonists fails due to fundamental mechanistic, pharmacokinetic, and hemodynamic divergence. Methyldopa is the sole prodrug in this class requiring CNS biotransformation by aromatic L-amino acid decarboxylase to generate its active α2-agonist (α-methylnorepinephrine), whereas clonidine and guanfacine are direct-acting imidazoline derivatives with immediate receptor engagement [1]. This prodrug dependency confers delayed onset and distinct CNS penetration kinetics [2]. Critically, methyldopa elicits differential hemodynamic effects: it increases or maintains heart rate, while clonidine and guanfacine consistently decrease heart rate and cardiac output [3]. Furthermore, methyldopa's low plasma protein binding (<15%) and minimal volume of distribution (0.6 L/kg) contrast sharply with clonidine (Vd 2.0 L/kg, 20–40% bound) and guanfacine (Vd 6.3 L/kg, 70% bound), impacting drug distribution and potential drug-drug interactions [4]. These pharmacologic distinctions render methyldopa the preferred selection for specific clinical scenarios, notably pregnancy-induced hypertension where long-term fetal safety data exist, and in patients where bradycardia or excessive sedation from alternative agents is undesirable.

Quantitative Comparator Evidence: Methyldopa (555-30-6) vs. Clonidine, Guanfacine, Labetalol, and Nifedipine


Comparative Efficacy in Pregnancy Hypertension: Methyldopa vs. Placebo and Labetalol

Methyldopa significantly reduces the risk of severe hypertension in pregnancy compared to placebo/no treatment, with a quantified relative risk (RR) of 0.44 (95% CI: 0.20–0.99). This effect, while significant, is less pronounced than that observed with labetalol (RR: 0.20, 95% CI: 0.09–0.48) [1]. In direct head-to-head comparisons among methyldopa, labetalol, and nifedipine for the management of severe hypertension in pregnancy, no statistically significant difference in the primary outcome of severe hypertension was detected [2].

Hypertensive Disorders of Pregnancy Maternal-Fetal Medicine Network Meta-Analysis

Pharmacokinetic Differentiation: Methyldopa Exhibits Low Tissue Distribution and Protein Binding

Methyldopa demonstrates a distinct pharmacokinetic profile characterized by a very low volume of distribution (Vd = 0.6 L/kg) and minimal plasma protein binding (<15%), contrasting sharply with clonidine (Vd = 2.0 L/kg; protein binding 20–40%) and guanfacine (Vd = 6.3 L/kg; protein binding 70%) [1]. Methyldopa also exhibits a short elimination half-life of 1.7 hours, compared to clonidine (6–15 hours) and guanfacine (17 hours) [2].

Pharmacokinetics Drug Distribution Protein Binding

Divergent Hemodynamic Effects: Methyldopa Maintains Heart Rate vs. Clonidine-Induced Bradycardia

In preclinical models, methyldopa and clonidine produce distinct hemodynamic profiles despite both lowering mean arterial pressure. In spontaneously hypertensive rats, prolonged treatment with methyldopa significantly increased heart rate, whereas clonidine treatment significantly decreased heart rate [1]. Additionally, methyldopa treatment resulted in significantly reduced cardiac mass and heart weight-to-body weight ratios, an effect not observed with equipotent depressor doses of clonidine [2].

Hemodynamics Heart Rate Cardiac Output

Mechanistic Distinction: Methyldopa is a Prodrug with Dual DOPA Decarboxylase Inhibition

Methyldopa is the sole prodrug among clinically used centrally acting α2-agonists, requiring enzymatic conversion by aromatic L-amino acid decarboxylase (DOPA decarboxylase) to α-methylnorepinephrine for α2-adrenergic activity [1]. This contrasts with clonidine and guanfacine, which are direct-acting agonists. Methyldopa also acts as a competitive inhibitor of DOPA decarboxylase with an ED50 of 21.8 mg/kg, a dual mechanism not shared by other centrally acting agents .

Prodrug Activation Enzyme Inhibition Mechanism of Action

Evidence-Supported Application Scenarios for Methyldopa (CAS 555-30-6) Procurement


Obstetric Formulary: First-Line Agent for Pregnancy-Induced Hypertension

Methyldopa remains a cornerstone for managing hypertension during pregnancy due to its established safety profile and long-term fetal outcome data. Evidence from systematic reviews and network meta-analyses confirms that methyldopa reduces the incidence of severe hypertension by 56% compared to placebo/no treatment (RR 0.44, 95% CI 0.20–0.99) and demonstrates comparable efficacy to labetalol and nifedipine in head-to-head pregnancy trials [1]. Procurement for obstetric hospital formularies is justified by this unique evidence base and the absence of teratogenic concerns that limit alternative agents.

Clinical Research: Comparator for Novel Antihypertensive Mechanisms in Pregnancy Models

Methyldopa serves as an essential reference standard in clinical trials investigating new antihypertensive therapies for hypertensive disorders of pregnancy. Its well-characterized efficacy and safety profile, including the quantified RR of 0.44 versus placebo for severe hypertension prevention, provide a validated benchmark for non-inferiority or superiority trial designs [2]. Researchers should source high-purity methyldopa (≥99%) for reproducible formulation and pharmacokinetic studies.

Pharmacology Research: Tool Compound for DOPA Decarboxylase Inhibition Studies

Methyldopa is a validated competitive inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase) with an ED50 of 21.8 mg/kg . This property, combined with its activity as an α2-adrenergic agonist prodrug, makes it a valuable tool compound for investigating catecholamine biosynthesis pathways and central sympathetic regulation. Researchers studying false neurotransmitter mechanisms or CNS monoamine metabolism should specify the L-isomer (CAS 555-30-6) due to its stereospecific enzyme inhibition and antihypertensive activity [3].

Technical Documentation Hub

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